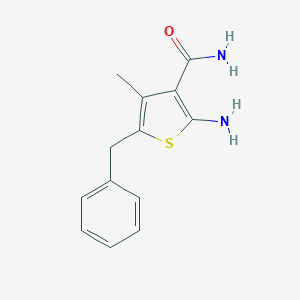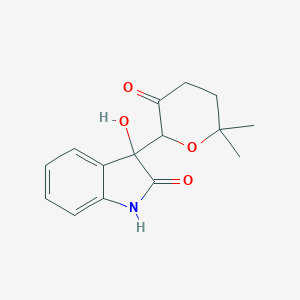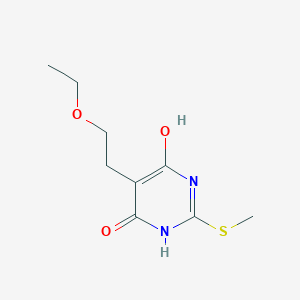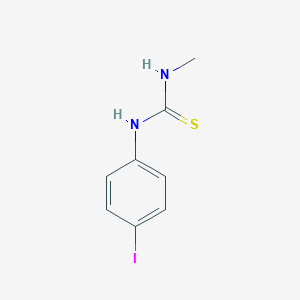![molecular formula C20H18N2O4 B183345 N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide CAS No. 6126-98-3](/img/structure/B183345.png)
N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide, commonly known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal applications. MPAC is a furan-based derivative of a phenylacetyl-amino compound and is known for its anti-inflammatory, analgesic, and antipyretic properties.
Mécanisme D'action
The mechanism of action of MPAC is not fully understood. However, it is believed that MPAC exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of NF-κB. MPAC has also been found to modulate the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
MPAC has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). MPAC has also been shown to improve the histological changes associated with inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MPAC has several advantages for lab experiments. It is relatively easy to synthesize, and its yield is high. MPAC is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, MPAC has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for administration, which can affect the biological activity of the compound. MPAC also has poor bioavailability and requires high doses to achieve therapeutic effects.
Orientations Futures
There are several future directions for the research on MPAC. One direction is to investigate the potential of MPAC as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the mechanism of action of MPAC and to identify its molecular targets. Additionally, the development of new formulations and delivery methods for MPAC may improve its bioavailability and therapeutic efficacy. Finally, the safety and toxicity of MPAC need to be thoroughly evaluated before it can be considered for clinical use.
Méthodes De Synthèse
The synthesis of MPAC involves the reaction of 2-phenylacetyl chloride with 2-amino-4-methoxyphenol in the presence of triethylamine, followed by the reaction of the resulting intermediate with furan-2-carboxylic acid. The final product is purified using column chromatography, and the yield of MPAC is about 70%. The synthesis method of MPAC is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
MPAC has been extensively studied for its potential biological and medicinal applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. MPAC has also been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and to suppress the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.
Propriétés
Numéro CAS |
6126-98-3 |
|---|---|
Formule moléculaire |
C20H18N2O4 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-25-18-13-15(21-19(23)12-14-6-3-2-4-7-14)9-10-16(18)22-20(24)17-8-5-11-26-17/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24) |
Clé InChI |
VRNNTOYEOBJJEW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
SMILES canonique |
COC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




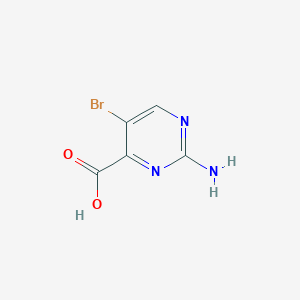
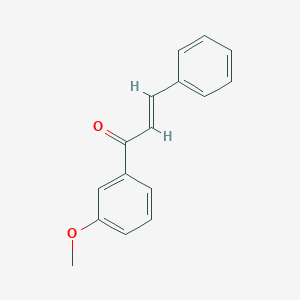
![1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol](/img/structure/B183273.png)
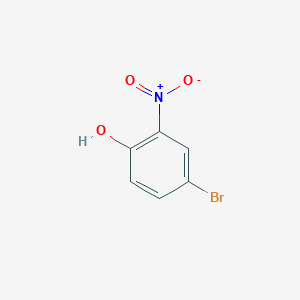
![4-[(4-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183275.png)

![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)

